molecular formula C20H32N2O11 B1676450 Methyldopa CAS No. 41372-08-1

Methyldopa

Número de catálogo B1676450
Número CAS: 41372-08-1
Peso molecular: 229.23 g/mol
Clave InChI: YKFCISHFRZHKHY-NGQGLHOPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyldopa belongs to the general class of medicines called antihypertensives. It is used to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .


Synthesis Analysis

Methyldopa can be synthesized from 4-hydroxy 3-methoxy phenylacetone which reacts with ammonium chloride and potassium cyanide to yield the corresponding racemic mixture of α-aminonitrile. The L-isomer is separated by camphorsulphonic acid salt followed by concentrated sulphuric acid to give the official product methyldopa .


Molecular Structure Analysis

The molecular formula of Methyldopa is C10H13NO4. Its average mass is 211.214 Da and its monoisotopic mass is 211.084457 Da .


Chemical Reactions Analysis

Methyldopa reacts with diazotized p-aminoacetophenone in a basic medium to yield an orange-yellow-colored product having an absorption maximum at 440 nm .


Physical And Chemical Properties Analysis

Methyldopa appears as a colorless or yellowish-white, odorless fine powder. It is soluble in water .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Polymer Science .

Methods of Application

Five methyldopa–tin complexes were synthesized and characterized. These complexes were mixed with PVC at a concentration of 0.5% by weight, and thin films were produced .

Results or Outcomes

The use of a small concentration of methyldopa–tin complexes as additives significantly improved the photostability of polyvinyl chloride. The methyldopa–tin complexes coordinate well with the polymeric chains and act by absorbing the radiation. In addition, they act as radical, peroxide, and hydrogen chloride scavengers .

Application in Medicine

Specific Scientific Field

This application falls under the field of Medicine .

Summary of the Application

Methyldopa is a centrally-acting alpha-2 adrenergic agonist used to manage hypertension alone or in combination with hydrochlorothiazide, and to treat hypertensive crises .

Methods of Application

Methyldopa, or α-methyldopa, is a centrally acting sympatholytic agent and an antihypertensive agent. It is an analog of DOPA (3,4‐hydroxyphenylanine), and it is a prodrug, meaning that the drug requires biotransformation to an active metabolite for therapeutic effects .

Results or Outcomes

Methyldopa works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .

Application in Neurology

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

3-O-Methyldopa, a metabolite of L-DOPA, has been found to inhibit astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA .

Methods of Application

The study evaluated the effects of 3-O-Methyldopa on the uptake, metabolism, and neuroprotective effects of L-DOPA in striatal astrocytes .

Results or Outcomes

The study found that 3-O-Methyldopa competes with L-DOPA by acting on target molecule(s) (possibly including glutathione) released from astrocytes .

Application in Pharmaceutical Science

Specific Scientific Field

This application falls under the field of Pharmaceutical Science .

Summary of the Application

Methyldopa is used in the formulation of 250 mg tablets by direct compression .

Methods of Application

The study focused on the formulation of Methyldopa 250 mg tablets by direct compression .

Results or Outcomes

The study highlighted the physicochemical challenges posed by Methyldopa, including its significant hygroscopic nature and its susceptibility to oxidative and hydrolytic degradation that can be accelerated by moisture .

Application in Obstetrics

Specific Scientific Field

This application falls under the field of Obstetrics .

Summary of the Application

Methyldopa is one of the preferred treatments for high blood pressure in pregnancy .

Methods of Application

Methyldopa can be given by mouth or injection into a vein . It works by stimulating the brain to decrease the activity of the sympathetic nervous system .

Results or Outcomes

Methyldopa has been found to be effective in managing high blood pressure during pregnancy, reducing the risk of complications for both the mother and the baby .

Application in Clinical Treatment

Specific Scientific Field

This application falls under the field of Clinical Treatment .

Summary of the Application

Methyldopa is used in the clinical treatment of disorders such as hypertension or high blood pressure, and gestational hypertension or pregnancy-induced hypertension .

Methods of Application

Methyldopa is administered either orally or intravenously . It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .

Results or Outcomes

Methyldopa has been found to be effective in managing hypertension, reducing the risk of cardiovascular diseases .

Direcciones Futuras

Despite decades of prescribing methyldopa, descriptions of their pharmacokinetics during pregnancy are hampered by a large heterogeneity in the low number of available studies. Further studies on the relationship of both pharmacokinetics and pharmacodynamics during pregnancy and pregnancy-related pathology are urgently needed to prevent undertreatment, overtreatment, and side effects .

Propiedades

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJUBZFLFDODNF-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-L-dopa sesquihydrate

CAS RN

41372-08-1
Record name L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41372-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyldopa
Reactant of Route 2
Methyldopa
Reactant of Route 3
Methyldopa
Reactant of Route 4
Methyldopa
Reactant of Route 5
Methyldopa
Reactant of Route 6
Methyldopa

Citations

For This Compound
63,700
Citations
ED Frohlich - Archives of Internal Medicine, 1980 - jamanetwork.com
Methyldopa, an adrenergic-inhibiting compound, has been used for over 25 years as a safe and effective antihypertensive agent. The postulated mechanisms for the antihypertensive …
Number of citations: 49 jamanetwork.com
GT Mah, AM Tejani, VM Musini - Cochrane Database of …, 2009 - cochranelibrary.com
… None of these studies evaluated the effects of methyldopa compared to placebo on mortality … effects of methyldopa compared to placebo. This meta‐analysis shows that methyldopa at …
Number of citations: 56 www.cochranelibrary.com
E Myhre, HE Rugstad, T Hansen - Clinical pharmacokinetics, 1982 - Springer
Absorption of methyldopa from the gastrointestinal tract is incomplete and variable; bio-availability after oral administration is about 25% (range 8 to 62%). The average lime to reach …
Number of citations: 61 link.springer.com
A SJOERDSMA, A VENDSALU, K ENGELMAN… - Circulation, 1963 - Am Heart Assoc
The metabolism and particularly the decarboxylation of methyldopa were studied in hospitalized patients with uncomplicated hypertension. Both unlabeled and radioactive drugs were …
Number of citations: 156 www.ahajournals.org
A Sjoerdsma - British Journal of Clinical Pharmacology, 1982 - ncbi.nlm.nih.gov
… In the case of methyldopa, such a … -methyldopa and proceeded to contact friends in the pharmaceutical industry to obtain supplies of the compound. We soon learned that a-methyldopa …
Number of citations: 16 www.ncbi.nlm.nih.gov
KC Kwan, EL Foltz, GO Breault, JE Baer… - Journal of Pharmacology …, 1976 - Citeseer
… Single doses of methyldopa were administered orally and intravenously as aqueous … for methyldopa and its 0-sulfate conjugate. Kinetic analyses of the results indicated that methyldopa …
Number of citations: 94 citeseerx.ist.psu.edu
EA Gadkariem, KEE Ibrahim, NAA Kamil… - Saudi pharmaceutical …, 2009 - Elsevier
… The reaction ratio between methyldopa and DCQ was studied … methyldopa tablets. The method was validated and results obtained for the assay of two different brands of methyldopa …
Number of citations: 63 www.sciencedirect.com
MD Day, MJ Rand - British Journal of Pharmacology and …, 1964 - Wiley Online Library
… animals previously treated with a-methyldopa showed no sign of … methyldopa. In cats, dogs and rats, pressor responses to noradrenaline were usuallyslightly increased by a-methyldopa…
Number of citations: 156 bpspubs.onlinelibrary.wiley.com
JS Rodman, DJ Deutsch, SI Gutman - The American Journal of Medicine, 1976 - Elsevier
… Patients in whom severe hepatotoxic reactions to methyldopa develop usually … methyldopa. However, since the clinical and histologic features of hepatic injury from methyldopa are …
Number of citations: 143 www.sciencedirect.com
PJ Toghill, PG Smith, P Benton, RC Brown… - Br Med J, 1974 - bmj.com
… of methyldopa. Sixteen had hepatitic syndromes from which they recovered on stopping methyldopa… There were two deaths attributed to methyldopa, one of these being in a patient with …
Number of citations: 107 www.bmj.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.